N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S/c18-14-6-8-15(9-7-14)19(16-10-11-23(21,22)12-16)17(20)13-4-2-1-3-5-13/h1-11,16H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAJCUZYXSKEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 2,3-Dihydrothiophen-3-amine
Dihydrothiophene is oxidized to the sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid. Subsequent bromination at the 3-position with N-bromosuccinimide (NBS) yields 3-bromo-1,1-dioxido-2,3-dihydrothiophene, which undergoes amination via Gabriel synthesis or Hofmann rearrangement.
Example Procedure :
- Oxidation : 2,3-Dihydrothiophene (10 mmol) is treated with mCPBA (12 mmol) in CH₂Cl₂ at 0°C for 6 h.
- Bromination : The sulfone intermediate reacts with NBS (1.1 eq) in CCl₄ under UV light.
- Amination : The brominated product is heated with phthalimide (1.2 eq) and K₂CO₃ in DMF at 80°C, followed by hydrazine cleavage.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | mCPBA, CH₂Cl₂, 0°C | 85 |
| 2 | NBS, CCl₄, UV | 78 |
| 3 | Phthalimide, K₂CO₃ | 65 |
Amide Coupling Strategies
The secondary amine reacts with benzoyl chloride derivatives under controlled conditions. Traditional acylation methods face limitations due to steric hindrance, necessitating advanced coupling agents.
Direct Acylation with Benzoyl Chloride
A mixture of 1,1-dioxido-2,3-dihydrothiophen-3-amine (1 eq), 4-bromoaniline (1 eq), and benzoyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base yields the target compound. However, this method suffers from low yields (<30%) due to competing side reactions.
Carbodiimide-Mediated Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) enhances efficiency:
- Activation : Benzoyl chloride (1.1 eq) is pre-activated with EDCI (1.2 eq) and HOBt (1.2 eq) in DCM.
- Coupling : The activated ester reacts with the dihydrothiophene sulfone amine and 4-bromoaniline at 25°C for 12 h.
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Acylation | TEA, DCM | 28 | 85 |
| EDCI/HOBt | EDCI, HOBt, DCM | 72 | 98 |
Tandem Cyclization-Amidation Approach
A one-pot synthesis leverages in situ cyclization and amidation, as exemplified in analogous benzothiophene syntheses:
- Aryne Intermediate Generation : o-Silylaryl triflate (1 eq) reacts with CsF (2 eq) in THF to generate a benzyne intermediate.
- Nucleophilic Attack : The dihydrothiophene sulfone amine attacks the aryne, forming a C–N bond.
- Benzamide Formation : Subsequent acylation with benzoyl chloride completes the synthesis.
Mechanistic Insight :
The aryne’s electrophilicity facilitates nucleophilic attack by the amine, followed by trapping with the acyl chloride. This method achieves yields up to 68% with minimal byproducts.
Catalytic Systems for C–N Bond Formation
Transition-metal catalysts enable efficient coupling under mild conditions:
Copper-Catalyzed Ullmann Coupling
A mixture of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2 eq) in DMSO at 110°C facilitates the reaction between 3-bromo-1,1-dioxido-2,3-dihydrothiophene and N-(4-bromophenyl)benzamide.
Palladium-Catalyzed Buchwald-Hartwig Amination
Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and NaOtBu (2 eq) in toluene at 100°C yield the product in 82% yield.
| Catalyst System | Conditions | Yield (%) |
|---|---|---|
| CuI/1,10-phenanthroline | DMSO, 110°C | 65 |
| Pd₂(dba)₃/Xantphos | Toluene, 100°C | 82 |
Functionalization and Derivative Synthesis
The compound serves as a precursor for further modifications:
Suzuki-Miyaura Cross-Coupling
The 4-bromophenyl group undergoes cross-coupling with arylboronic acids using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in dioxane/water (4:1).
Sulfone Reduction
LiAlH₄ reduces the sulfone to a sulfide, though this disrupts the dihydrothiophene ring’s electronic properties.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
Key analogs differ in substituents on the benzamide core or the aryl groups. For example:
- N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4g): Replaces the dihydrothiophene-dioxide group with an imidazole ring bearing cyano groups.
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide : Substitutes bromine with fluorine and introduces a methylphenyl group. Fluorine’s electron-withdrawing nature may reduce metabolic degradation compared to bromine .
Heterocyclic Modifications
- 2-Bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)benzamide : Features a fully saturated tetrahydrothiophene ring and a methoxybenzyl group. The methoxy group enhances solubility, while the saturated ring reduces conformational flexibility compared to the dihydrothiophene derivative .
- N-(4-Bromophenyl)-3-(thiophen-2-ylcarbonylamino)benzamide: Incorporates a thiophene-2-ylcarbonylamino group instead of the dihydrothiophene-dioxide. The thiophene’s electron-rich nature may alter binding affinity in biological systems .
Electronic and Steric Effects
- N-(4-bromophenyl)-4-trifluoromethyl benzamide: Replaces the dihydrothiophene-dioxide moiety with a trifluoromethyl group.
- N-(4-(3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)benzamide : Introduces a triazole chalcone group, which adds hydrogen-bonding capacity and rigidity, likely improving target selectivity .
Biological Activity
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a synthetic compound with notable potential in medicinal chemistry. Its complex structure, featuring a bromophenyl group and a thiophene derivative, suggests various biological activities that are currently under investigation.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNOS, with a molecular weight of approximately 404.31 g/mol. This compound is characterized by the following structural features:
| Feature | Description |
|---|---|
| Bromophenyl Group | Enhances lipophilicity and bioavailability |
| Dioxido-Dihydrothiophene Moiety | Potential for diverse interactions with biological targets |
| Benzamide Core | Common in pharmacologically active compounds |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Anticancer Activity
- Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For example, it has shown promising results against non-small cell lung cancer (NSCLC) cell lines, indicating its potential as a therapeutic agent targeting specific cancer pathways .
2. Neuropharmacological Effects
- The compound has been evaluated for its neuropharmacological effects, potentially influencing neurotransmitter systems and exhibiting neuroprotective properties. This could make it relevant in the treatment of neurodegenerative diseases.
3. Enzyme Inhibition
- There is evidence suggesting that this compound may act as an enzyme inhibitor. It has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:
-
Study on FGFR1 Inhibition :
A series of benzamide derivatives were synthesized and tested for their inhibitory activity on fibroblast growth factor receptor 1 (FGFR1). One derivative exhibited an IC value of 1.36 µM against NSCLC cell lines with FGFR1 amplification, indicating strong potential for targeted cancer therapy . -
Antifungal Activity Assessment :
Related compounds were evaluated for their antifungal properties through mycelia growth inhibition assays. Some derivatives showed moderate to excellent antifungal activity against various phytopathogenic fungi .
Q & A
Q. What are the key synthetic methodologies for preparing N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide?
The synthesis involves a multi-step process:
- Step 1 : Formation of the benzamide core via coupling reactions using reagents like EDCI or HOBt in polar aprotic solvents (e.g., DMF or dichloromethane) .
- Step 2 : Introduction of the bromophenyl group through nucleophilic aromatic substitution, typically using sodium methoxide or similar bases in anhydrous conditions .
- Step 3 : Sulfonation of the thiophene ring using oxidizing agents like hydrogen peroxide or potassium permanganate to achieve the 1,1-dioxido moiety .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product (>95% purity) .
Q. Key Reagents :
- Coupling agents (EDCI, HOBt)
- Sodium methoxide (for substitution)
- Potassium permanganate (for oxidation)
Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to optimize intermediate yields .
Q. How is the structural integrity of this compound validated in academic research?
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : H and C NMR to verify substituent positions and integration ratios (e.g., aromatic protons at δ 7.2–8.1 ppm, thiophene protons at δ 3.5–4.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 435.2) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly for the dioxido-thiophene moiety .
Critical Note : For crystallography, ensure data collection at low temperature (e.g., 100 K) to minimize thermal displacement errors .
Q. What preliminary assays are recommended to assess biological activity?
- Antifungal Screening : Broth microdilution assays against Candida albicans (MIC values) with fluconazole as a positive control .
- Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR tyrosine kinase) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate IC values and selectivity indices .
Methodological Consideration : Perform triplicate experiments and include vehicle controls to account for solvent interference (e.g., DMSO) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up studies?
- Parameter Screening :
- Temperature : Optimize between 60–80°C for amide coupling (higher temps reduce reaction time but may increase side products) .
- Solvent : Test DMF vs. dichloromethane for solubility and reaction efficiency .
- Catalyst Loading : Vary EDCI/HOBt ratios (1:1 to 1:1.2) to maximize coupling efficiency .
- Workflow : Use design-of-experiment (DoE) software (e.g., JMP) to identify critical factors via fractional factorial design .
Case Study : A 15% yield increase was achieved by switching to anhydrous DMF and reducing oxygen exposure via nitrogen purging .
Q. How should conflicting bioactivity data across studies be resolved?
- Assay Replication : Validate results across independent labs using standardized protocols (e.g., CLSI guidelines for antifungal assays) .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 4-chlorophenyl or 4-methoxyphenyl derivatives) to isolate pharmacophore contributions .
- Off-Target Screening : Use proteome-wide affinity chromatography (e.g., CETSA) to identify non-specific binding .
Example : Discrepancies in EGFR inhibition were traced to variations in ATP concentration during kinase assays; standardization at 1 mM ATP resolved inconsistencies .
Q. What computational strategies predict target interactions and mechanism of action?
- Molecular Docking : Use AutoDock Vina to model binding poses in fungal CYP51 (Lanosterol 14α-demethylase) active sites .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates robust interactions) .
- QSAR Modeling : Develop regression models using descriptors like LogP and polar surface area to predict antifungal potency .
Data Integration : Cross-validate computational predictions with experimental IC values to refine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
